2-[2-(4-Methoxyphenyl)-4-oxochromen-6-yl]oxyacetamide
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Description
2-[2-(4-Methoxyphenyl)-4-oxochromen-6-yl]oxyacetamide is a useful research compound. Its molecular formula is C18H15NO5 and its molecular weight is 325.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide is 325.09502258 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
Research has demonstrated the antibacterial efficacy of compounds related to 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide. Behrami and Dobroshi (2019) synthesized derivatives of 4-hydroxy-chromen-2-one and reported significant bacteriostatic and bactericidal activities against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, suggesting potential for developing new antibacterial agents (Behrami & Dobroshi, 2019). Similarly, Hamdi et al. (2012) synthesized new coumarin derivatives and found them to be more active against E. coli, S. aureus, and B. subtilis than standard references, highlighting the antimicrobial potential of such compounds (Hamdi et al., 2012).
Antioxidant Applications
Kadhum et al. (2011) studied the antioxidant activity of synthesized coumarins, finding that certain derivatives exhibited excellent antioxidant properties when compared to ascorbic acid, indicating their potential as antioxidant agents (Kadhum et al., 2011). Čačić et al. (2010) also synthesized Schiff’s bases and thiazolidine-4-ones bearing hydroxyl groups on the phenyl ring and found that they showed significant antioxidant activity, further supporting the antioxidant applications of these compounds (Čačić et al., 2010).
Neuroprotective Applications
Sameem et al. (2017) synthesized novel pyrano[3,2-c]chromene derivatives and evaluated them against acetylcholinesterase and butylcholinesterase, finding significant inhibitory activity. Compound 6c, in particular, showed high acetylcholinesterase inhibitory activity and significant neuroprotective effects against H2O2-induced PC12 oxidative stress, indicating the potential of these compounds in neuroprotection and the treatment of neurodegenerative diseases (Sameem et al., 2017).
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-12-4-2-11(3-5-12)17-9-15(20)14-8-13(23-10-18(19)21)6-7-16(14)24-17/h2-9H,10H2,1H3,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDIPSUZPLKYMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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